1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18221020
InChI: InChI=1S/C8H14N2O.2ClH/c1-6(11)10-5-7-2-3-8(10)4-9-7;;/h7-9H,2-5H2,1H3;2*1H
SMILES:
Molecular Formula: C8H16Cl2N2O
Molecular Weight: 227.13 g/mol

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride

CAS No.:

Cat. No.: VC18221020

Molecular Formula: C8H16Cl2N2O

Molecular Weight: 227.13 g/mol

* For research use only. Not for human or veterinary use.

1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride -

Specification

Molecular Formula C8H16Cl2N2O
Molecular Weight 227.13 g/mol
IUPAC Name 1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone;dihydrochloride
Standard InChI InChI=1S/C8H14N2O.2ClH/c1-6(11)10-5-7-2-3-8(10)4-9-7;;/h7-9H,2-5H2,1H3;2*1H
Standard InChI Key JCWOSKFDSMPQDS-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CC2CCC1CN2.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 2,5-diazabicyclo[2.2.2]octane consists of a bicyclic system with two nitrogen atoms at the 2- and 5-positions, creating a rigid, cage-like geometry. The acetyl substitution at the 2-position nitrogen introduces a ketone functional group, while the dihydrochloride salt enhances solubility and stability . Key structural features include:

  • Molecular Formula: C9H16N2O2HClC_9H_{16}N_2O \cdot 2HCl

  • Molecular Weight: 241.17 g/mol (base) + 72.92 g/mol (HCl) = 314.09 g/mol

  • IUPAC Name: 1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethan-1-one dihydrochloride

The bicyclic framework imposes significant steric constraints, influencing both reactivity and binding affinity to biological targets .

Synthetic Approaches

Precursor Synthesis

The parent compound, 2,5-diazabicyclo[2.2.2]octane, is synthesized via a two-step reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione (diketopiperazine 128) using lithium aluminium hydride (LAH) in tetrahydrofuran (THF), followed by quenching with sodium hydroxide :

DiketopiperazineTHF, 16 hLAH (1.0 M)2,5-Diazabicyclo[2.2.2]octaneYield:  60%[2]\text{Diketopiperazine} \xrightarrow[\text{THF, 16 h}]{\text{LAH (1.0 M)}} \text{2,5-Diazabicyclo[2.2.2]octane} \quad \text{Yield: ~60\%}[2]

Acylation and Salt Formation

Future Directions

  • Synthetic Optimization: Improve acylation yields using greener reagents (e.g., enzymatic catalysis).

  • Biological Screening: Evaluate affinity for nAChR subtypes (α4β2, α7) and antiviral activity against Ebola or Marburg viruses.

  • ADMET Profiling: Assess solubility, metabolic stability, and blood-brain barrier permeability.

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